molecular formula C12H16ClNO B2400294 1-(2-Chlorobenzyl)piperidin-3-ol CAS No. 414890-85-0

1-(2-Chlorobenzyl)piperidin-3-ol

Cat. No.: B2400294
CAS No.: 414890-85-0
M. Wt: 225.72
InChI Key: PKMIPEBSHCNQCJ-UHFFFAOYSA-N
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Description

Research Gaps and Objectives in the Study of 1-(2-Chlorobenzyl)piperidin-3-ol

While the individual components of this compound are well-studied in various contexts, specific research on this particular compound is less prevalent. The existing literature points towards the synthesis and investigation of related structures, often in the context of developing inhibitors for specific enzymes or as intermediates in the synthesis of more complex molecules. nih.govnih.gov For instance, related piperidine (B6355638) derivatives have been explored for their potential as analgesics and in the treatment of various cancers. nih.govtandfonline.com

A significant research gap exists in the comprehensive characterization and exploration of the unique properties and potential applications of this compound itself. Future research objectives should focus on:

Developing efficient and stereoselective synthetic routes to access this compound and its stereoisomers.

Thoroughly characterizing its physicochemical properties and three-dimensional structure.

Investigating its reactivity in various chemical transformations to understand its potential as a building block in organic synthesis.

Exploring its biological activity profile across a range of assays to identify potential therapeutic applications.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and pave the way for new discoveries in both chemistry and medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMIPEBSHCNQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control in the Formation of 1 2 Chlorobenzyl Piperidin 3 Ol

Retrosynthetic Analysis Approaches for Piperidinol Derivatives

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For a molecule like 1-(2-chlorobenzyl)piperidin-3-ol, the analysis begins by identifying the key chemical bonds and functional groups that can be disconnected through known and reliable chemical reactions. amazonaws.com

A primary disconnection strategy for this compound involves breaking the C-N bonds of the piperidine (B6355638) ring. One common approach is to disconnect the bond between the nitrogen and the benzyl (B1604629) group, which corresponds to a nucleophilic substitution or reductive amination reaction in the forward synthesis. This disconnection leads to piperidin-3-ol and 2-chlorobenzyl halide or 2-chlorobenzaldehyde (B119727) as precursors.

Another key disconnection involves breaking one of the C-C bonds within the piperidine ring itself. For instance, a 1,3-dioxygenated relationship, if present or accessible through functional group interconversion (FGI), can be disconnected via an aldol-type reaction. quizlet.com In the case of this compound, the hydroxyl group at the 3-position can guide the retrosynthetic strategy.

A plausible retrosynthetic pathway is illustrated below:

Target Molecule: this compound

Retron: Piperidine Ring

Transform 1: N-Alkylation

Disconnection: C-N bond between the piperidine nitrogen and the benzyl group.

Synthons: Piperidin-3-ol and a 2-chlorobenzyl electrophile.

Reagents: Piperidin-3-ol and 2-chlorobenzyl chloride or bromide.

Transform 2: Ring Formation (e.g., Reductive Amination)

Disconnection: Two C-N bonds of the piperidine ring.

Synthons: A 1,5-dicarbonyl compound and an amine.

Reagents: A suitable 1,5-dicarbonyl precursor and an amine, which upon condensation and reduction would form the piperidine ring.

This analytical process provides a roadmap for designing a viable synthetic route, considering factors like the availability of starting materials, reaction efficiency, and control over stereochemistry. researchgate.net

Pathways for the Formation of the Piperidine Ring System

The construction of the piperidine ring is a cornerstone of many synthetic endeavors in medicinal chemistry. nih.gov A variety of methods have been developed to form this six-membered heterocycle, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful method for constructing cyclic systems, including the piperidine ring. nih.gov This approach involves a precursor molecule containing both the nucleophile (typically an amine) and the electrophile within the same molecule, which then react to form the ring. researchgate.net

One common strategy is the intramolecular cyclization of amino alcohols. organic-chemistry.org For the synthesis of a piperidin-3-ol derivative, a linear precursor containing an amino group and a leaving group at appropriate positions can be cyclized. For example, an N-protected 6-amino-1-halo-hexan-3-ol could undergo intramolecular nucleophilic substitution to form the piperidine ring.

Radical-mediated cyclizations also offer a pathway to piperidine derivatives. nih.gov For instance, the cyclization of an unsaturated amine can be initiated by a radical species to form the heterocyclic ring.

Reductive Amination Routes

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines like piperidines. libretexts.org This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of a substituted piperidine like this compound, a double reductive amination of a 1,5-dicarbonyl compound with a primary amine can be employed. nih.gov The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.comorganic-chemistry.org The latter two are often preferred as they are milder and can selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com

A potential synthetic route utilizing this strategy could involve the reaction of a suitably protected 1,5-dicarbonyl precursor with 2-chlorobenzylamine, followed by reduction to yield the N-benzylated piperidine ring. Subsequent deprotection and functional group manipulation would lead to the final product.

Metal-Catalyzed Cyclization Approaches

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective pathways to complex molecules. tandfonline.com Various metal catalysts, including palladium, rhodium, iridium, and copper, have been employed in the synthesis of piperidine derivatives. nih.govacs.org

Palladium-catalyzed cyclization reactions, such as the intramolecular Heck reaction, have been used to construct piperidine rings. mdpi.com These reactions typically involve the cyclization of an N-alkenyl or N-aryl amine containing a halide or triflate group. For instance, an N-(2-chlorobenzyl) protected aminoalkene could undergo intramolecular cyclization to form the piperidine ring.

Copper-catalyzed C-N bond forming reactions are also valuable for piperidine synthesis. acs.org These methods can involve the intramolecular amination of C-H bonds, providing a direct and atom-economical route to the heterocyclic core.

Metal Catalyst Reaction Type Precursor Example Reference
PalladiumIntramolecular Heck ReactionN-alkenyl amine with a halide mdpi.com
RhodiumHydroaminationAminoalkene nih.gov
IridiumHydrogenative aminationDiol and amine organic-chemistry.org
CopperIntramolecular C-H aminationN-fluoride amide acs.org

Electrophilic Cyclization Methods

Electrophilic cyclization involves the reaction of an unsaturated precursor with an electrophile, which triggers a cyclization cascade to form the heterocyclic ring. researchgate.netbohrium.com This method allows for the simultaneous formation of a new bond and the introduction of a functional group. bohrium.com

In the context of piperidine synthesis, an unsaturated amine can react with an electrophilic reagent such as a halogen (e.g., iodine, bromine) or a sulfenyl chloride. dntb.gov.ua The electrophile adds to the double or triple bond, and the resulting intermediate is then attacked by the internal amine nucleophile to form the piperidine ring. For example, the reaction of a homoallylic amine with an electrophile can lead to the formation of a 4-substituted piperidine. organic-chemistry.org The nature of the electrophile and the reaction conditions can influence the stereochemical outcome of the cyclization. bohrium.com

Aza-Michael Addition Reactions

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction that can be employed in the synthesis of piperidines. ntu.edu.sgrsc.org Intramolecular aza-Michael additions are particularly useful for constructing the piperidine ring system. ntu.edu.sgresearchgate.net

In this approach, a linear precursor containing both an amine nucleophile and a Michael acceptor (an α,β-unsaturated ketone, ester, or nitrile) is used. acs.org Under basic or acidic conditions, or with the aid of a catalyst, the amine adds to the activated double bond in a conjugate fashion, leading to the formation of the six-membered ring. nih.govntu.edu.sg The stereoselectivity of the cyclization can often be controlled by the use of chiral catalysts or by substrate control. acs.org

A diastereoselective reductive amination followed by an aza-Michael reaction has been reported as a modular approach to synthesize N-(hetero)aryl piperidines. acs.org This strategy highlights the power of combining different reaction types to achieve complex molecular architectures.

Hydroboration/Hydrogenation Cascade Methods

A notable and atom-economical approach for the synthesis of substituted piperidines is the catalytic reduction of pyridines. sci-hub.se Among these methods, the borane-catalyzed hydroboration/hydrogenation cascade has emerged as a powerful tool. sci-hub.seresearchgate.net This method is particularly effective for the reduction of 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. sci-hub.seresearchgate.net The process involves the hydroboration of the pyridine (B92270) ring, followed by a hydrogenation step. sci-hub.se Mechanistic studies suggest that the pyridine substrate and the resulting piperidine product work in concert with the borane (B79455) catalyst, such as B(C6F5)3, to activate molecular hydrogen. sci-hub.se A key advantage of this method is its broad functional group tolerance, allowing for the synthesis of functionalized piperidines that are not easily accessible through traditional transition-metal-catalyzed hydrogenation, which often struggles with the presence of reducible functional groups. sci-hub.se

Stereoselective Synthesis of this compound

Achieving stereochemical control is crucial in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological activities. The synthesis of enantiomerically pure this compound can be approached through several stereoselective strategies.

Asymmetric Induction Techniques

Asymmetric induction involves the use of a chiral reagent or catalyst to influence the stereochemical outcome of a reaction. In the context of piperidine synthesis, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a viable method for producing chiral piperidines with high enantioselectivity. dicp.ac.cn Another approach involves a rhodium-catalyzed reductive transamination of pyridinium salts, which utilizes a chiral primary amine to induce chirality on the piperidine ring. dicp.ac.cn This method has demonstrated excellent diastereo- and enantio-selectivities and is tolerant of various functional groups. dicp.ac.cn Additionally, asymmetric C-H functionalization of piperidines, controlled by chiral rhodium catalysts, can generate substituted piperidines with high stereoselectivity. nih.govresearchgate.net The site of functionalization (C2, C3, or C4) can be directed by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.govresearchgate.net

Chiral Auxiliary Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.govresearchgate.net These lactams can be synthesized from a chiral amino alcohol and a δ-oxo acid derivative. nih.gov Another strategy employs a chiral benzyl group which can act as both a chiral auxiliary and a protecting group in the synthesis of optically active 1,2-diols. researchgate.net Chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to a chiral α-benzyloxy ketone can yield alcohols with high diastereoselectivity through 1,4-asymmetric induction. researchgate.net

Enzymatic Approaches for Enantiomeric Purity

Enzymatic resolutions offer a green and highly selective method for obtaining enantiomerically pure compounds. mdpi.com For piperidine derivatives, enzymatic kinetic resolution can be employed to separate racemic mixtures. mdpi.com For instance, the enzymatic resolution of racemic 2-piperidineethanol (B17955) has been used to produce enantiopure starting materials for the synthesis of various natural and synthetic compounds. mdpi.com This can be achieved through the selective acylation or hydrolysis of one enantiomer by an appropriate enzyme, such as a lipase. Laccases, in combination with a mediator like TEMPO, can also be used for the selective oxidation of one enantiomer of a piperidine alcohol to the corresponding aldehyde. mdpi.com

Diastereoselective Synthesis Considerations

Diastereoselective synthesis aims to control the formation of one diastereomer over others. For polysubstituted piperidines, this is a critical consideration. ajchem-a.com Intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone has been shown to produce N-hydroxypiperidines as a single diastereomer. ajchem-a.com Furthermore, iridium-catalyzed [3+3]-cycloadditions of imines can produce C-substituted piperazines with high regio- and diastereoselectivity, a strategy that could potentially be adapted for piperidine synthesis. nih.gov The diastereoselectivity of such reactions can be influenced by the catalyst and reaction conditions. nih.gov For instance, in the synthesis of trisubstituted chiral piperidines, a diastereoselective reduction step can be crucial in establishing the desired stereochemistry. acs.org

Key Precursors and Starting Materials for the this compound Core

The synthesis of this compound relies on the availability of key precursors. The piperidine core itself is often derived from pyridine through reduction. nih.gov The 2-chlorobenzyl group is typically introduced via nucleophilic substitution using 2-chlorobenzyl chloride or a similar electrophile.

Key starting materials and precursors include:

Piperidin-3-ol: This is a direct precursor to the final compound, which can be N-benzylated with 2-chlorobenzyl chloride.

3-Hydroxypyridine: This can be a precursor to piperidin-3-ol through hydrogenation. nih.gov

Pyridine: The fundamental starting material for many piperidine syntheses. nih.gov

2-Chlorobenzyl chloride: The source of the 2-chlorobenzyl group.

N-Boc-4-piperidone: A versatile building block that can be used in reductive amination reactions to introduce substituents on the piperidine ring. google.com

Isonipecotic acid: This can be a starting point for the synthesis of various substituted piperidines. nih.gov

The synthesis of related structures, such as 1-Benzyl-4-(chloromethyl)piperidin-3-ol, often starts with the functionalization of a pre-formed piperidine ring.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Reaction Time and Conversion Monitoring

Optimizing reaction time is crucial for maximizing product yield while minimizing the formation of impurities from side reactions or product degradation. Reaction times for the synthesis of piperidine derivatives can vary from minutes to several hours. Grignard reaction steps are often completed within a few hours, including addition and subsequent reaction time. google.com Other procedures, such as those involving solid-phase synthesis or certain catalytic cycles, may require stirring overnight (16-18 hours). nih.govmdpi.com

Effective reaction monitoring is key to determining the optimal endpoint. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the desired product. For structural confirmation and purity analysis of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable. researchcommons.org In a study on the polymerization of a related piperidine monomer, the reaction order and activation energy were determined, providing deep kinetic insights into the process. researchcommons.org

Advanced Purification and Isolation Techniques for Piperidinol Compounds

Following the synthesis, the crude reaction mixture contains the desired this compound along with unreacted starting materials, catalysts, and byproducts. A multi-step purification process is therefore necessary to isolate the compound in a pure form.

Standard purification techniques for piperidinol compounds include:

Extraction: This is often the first step in the workup process. Acid-base extraction is particularly useful for separating basic piperidine compounds from neutral or acidic impurities. masterorganicchemistry.com The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine nitrogen, drawing it into the aqueous phase. The aqueous layer is then basified, and the deprotonated product is extracted back into an organic solvent. masterorganicchemistry.com

Crystallization: This is a powerful technique for purifying solid compounds. reachemchemicals.com An ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. ncert.nic.in The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, pure crystals of the target compound form, leaving impurities behind in the mother liquor. ncert.nic.inchembase.lk Seeding with a small crystal of the pure compound can sometimes facilitate this process. ncert.nic.in

Distillation: For liquid piperidinol compounds or their precursors, distillation can be an effective purification method, separating components based on differences in their boiling points. masterorganicchemistry.comchembase.lk Simple distillation is suitable for large boiling point differences, while fractional distillation is used for liquids with closer boiling points. reachemchemicals.com

Chromatography: This is one of the most versatile and widely used purification techniques in organic synthesis. masterorganicchemistry.com

Column Chromatography: This method involves passing the mixture through a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov A solvent system (eluent) is chosen to move the components down the column at different rates, allowing for their separation.

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process, it is a standard method for purifying reaction products. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution and is often used for the final purification of small quantities of a compound to a very high degree of purity. nih.gov

The choice of purification method depends on the physical state of the compound, the nature of the impurities, and the required level of purity. Often, a combination of these techniques is employed to achieve the desired specification. reachemchemicals.com

Chemical Transformations and Functionalization of 1 2 Chlorobenzyl Piperidin 3 Ol

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

Alkylation and Acylation Reactions

Alkylation: The piperidine nitrogen can be further alkylated to form quaternary ammonium (B1175870) salts. This reaction typically proceeds by treating the parent compound with an alkyl halide (R-X). The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-nitrogen bond.

Acylation: The reaction of the piperidine nitrogen with acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base, yields the corresponding N-acylpiperidine derivatives. This transformation converts the basic amine into a neutral amide, which can significantly alter the molecule's biological activity and physicochemical properties. For instance, reaction with 2-chlorobenzoyl chloride would yield the N-acylated product, (2-chlorophenyl)(3-hydroxy-1-(2-chlorobenzyl)piperidin-1-yl)methanone. nih.gov

ReactionReagentProduct Type
AlkylationMethyl Iodide (CH₃I)Quaternary Ammonium Salt
AcylationAcetyl Chloride (CH₃COCl)N-Acetylated Piperidine
BenzoylationBenzoyl Chloride (C₆H₅COCl)N-Benzoylated Piperidine

Amidation and Sulfonamidation

Amidation: Direct coupling of the piperidine nitrogen with a carboxylic acid can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method provides a direct route to a wide array of N-amide derivatives.

Sulfonamidation: The formation of N-sulfonamides is readily accomplished by reacting 1-(2-chlorobenzyl)piperidin-3-ol with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. nih.govnih.gov The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide linkage. durham.ac.uk This moiety is a key functional group in a variety of therapeutic agents. nih.govnih.gov

ReactionReagentBaseProduct Type
AmidationCarboxylic Acid (R-COOH)EDC/HOBtN-Amide
SulfonamidationBenzenesulfonyl ChloridePyridineN-Benzenesulfonamide
SulfonamidationToluenesulfonyl ChlorideTriethylamineN-Tosylated Piperidine

Reactivity of the Hydroxyl Group at C3 of the Piperidine Ring

The secondary hydroxyl group at the C3 position of the piperidine ring is another key site for functionalization, allowing for the introduction of various substituents through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted into an ester by reaction with acyl chlorides or acid anhydrides in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification). This modification is often used to create prodrugs or to modulate the lipophilicity of the molecule.

Etherification: The formation of an ether linkage at the C3 position is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.org This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.com The resulting alkoxide is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. wikipedia.org

ReactionReagent(s)Product Type
EsterificationAcetic Anhydride, PyridineC3-Acetate Ester
EsterificationBenzoyl Chloride, TriethylamineC3-Benzoate Ester
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)C3-Methyl Ether
Etherification1. Sodium Hydride (NaH) 2. Ethyl Bromide (CH₃CH₂Br)C3-Ethyl Ether

Oxidation Reactions

The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, 1-(2-chlorobenzyl)piperidin-3-one. This transformation is a key step in the synthesis of many piperidine-based pharmacophores. chemicalbook.com A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Mild reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like Swern or Dess-Martin periodinane oxidations are often preferred to avoid over-oxidation or side reactions elsewhere in the molecule. chemicalbook.comsigmaaldrich.com

ReagentReaction TypeProduct
Pyridinium Chlorochromate (PCC)Oxidation1-(2-Chlorobenzyl)piperidin-3-one
Dess-Martin PeriodinaneOxidation1-(2-Chlorobenzyl)piperidin-3-one
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Oxidation1-(2-Chlorobenzyl)piperidin-3-one

Functionalization of the Chlorobenzyl Moiety

The chlorine atom on the benzyl (B1604629) ring provides a handle for advanced synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions. wikipedia.orgtcichemicals.comyoutube.com These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of functional groups in place of the chlorine atom.

Prominent among these methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves a palladium catalyst and a base to couple the chlorobenzyl group with an organoboron reagent (e.g., a boronic acid or ester). rsc.orgnih.govrsc.orgnih.gov This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl structures or the introduction of alkyl or alkenyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the chlorobenzyl moiety with a primary or secondary amine. organic-chemistry.orgwiley.comnih.gov This is a powerful tool for synthesizing complex amines and amides.

Sonogashira Coupling: This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the aryl chloride with a terminal alkyne, creating a carbon-carbon triple bond and providing access to alkynyl-substituted derivatives.

These cross-coupling reactions are highly valued for their functional group tolerance and reliability, making them indispensable for the late-stage functionalization of complex molecules like this compound.

Coupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄, K₂CO₃1-(2-Phenylbenzyl)piperidin-3-ol
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBu1-(2-(Morpholin-4-yl)benzyl)piperidin-3-ol
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-(2-(Phenylethynyl)benzyl)piperidin-3-ol

Aromatic Substitution Reactions

The 2-chlorobenzyl group of this compound is a substrate for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom acts as a leaving group. The feasibility and rate of these reactions are largely dictated by the electronic properties of the aromatic ring. wikipedia.org Aromatic rings typically undergo nucleophilic substitution when they are rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgyoutube.commasterorganicchemistry.com These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, which is formed upon attack by the nucleophile. wikipedia.orgyoutube.com

In the case of this compound, the aromatic ring is not strongly activated towards SNAr as it lacks significant EWGs like a nitro group. However, substitution can be achieved under specific conditions, often requiring strong nucleophiles and elevated temperatures. The general mechanism for SNAr is a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer intermediate. masterorganicchemistry.com The second, faster step involves the elimination of the chloride ion to restore the aromaticity of the ring. masterorganicchemistry.com While most SNAr reactions are believed to follow this stepwise path, recent computational and kinetic isotope effect studies suggest that some may proceed through a concerted mechanism, particularly with good leaving groups like chlorine on less-activated rings. nih.gov

Common nucleophiles used in these transformations include alkoxides, amines, and thiolates, allowing for the introduction of a variety of functional groups onto the aromatic ring.

Cross-Coupling Reactions at the Aryl Halide

The aryl chloride of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve an aryl halide or triflate as an electrophile, an organometallic or other nucleophilic coupling partner, and a palladium catalyst. organic-chemistry.org The general catalytic cycle for these reactions consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand, such as XPhos, is crucial for achieving high efficiency, especially with less reactive aryl chlorides. This method provides a direct route to synthesize aniline (B41778) derivatives from this compound. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or its ester. youtube.comresearchgate.net This reaction is known for its mild conditions and high functional group tolerance. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-determining step. nih.gov The resulting arylpalladium(II) complex then undergoes transmetalation with the boronic acid, followed by reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Table 1: Examples of Cross-Coupling Reactions on Aryl Chlorides This table presents representative conditions for cross-coupling reactions applicable to the 2-chlorobenzyl moiety, based on analogous systems reported in the literature.

Reaction Name Coupling Partner Catalyst/Ligand Base Solvent Typical Yield Ref
Buchwald-Hartwig Morpholine Pd(dba)₂ / XPhos NaOtBu Toluene 94%
Buchwald-Hartwig Primary Amines Pd₂(dba)₃ / BrettPhos LiHMDS Toluene >90% libretexts.org
Suzuki-Miyaura Phenylboronic acid Pd(OAc)₂ K₂CO₃ Aqueous Phase High researchgate.net
Carbonylative Suzuki Arylboronic acid Pd(OAc)₂ / cataCXium A - (Base-free) Dioxane Good acs.org

Stereochemical Implications in Derivative Synthesis

The piperidin-3-ol fragment of the title compound contains a chiral center at the C3 position. This inherent chirality can significantly influence the synthesis of its derivatives, providing a powerful tool for controlling the stereochemical outcome of subsequent reactions. This is a key strategy in the synthesis of enantiomerically pure pharmaceuticals and natural products. mdpi.com

Stereoselective syntheses of substituted piperidines often rely on the use of chiral auxiliaries or catalysts to control the formation of new stereocenters. researchgate.netznaturforsch.com For instance, in the synthesis of 3-substituted or 3,4-disubstituted piperidines, an existing stereocenter can direct the approach of electrophiles or nucleophiles. researchgate.netznaturforsch.com The reaction of electrophiles with enolates derived from N-substituted 2-piperidones has been shown to proceed with high diastereoselectivity, guided by the chiral N-substituent. znaturforsch.com

Furthermore, intramolecular reactions can be highly stereoselective. Intramolecular aza-Michael reactions, for example, can be catalyzed by organocatalysts to produce enantiomerically enriched substituted piperidines. mdpi.com The conformation of the piperidine ring, which typically adopts a chair-like structure, also plays a crucial role. The substituent at C3 (the hydroxyl group) will preferentially occupy an equatorial position to minimize steric strain, which in turn can influence the facial selectivity of reactions at other positions on the ring or on the N-benzyl group. This principle of substrate-controlled diastereoselectivity is fundamental in designing synthetic routes to complex, multi-chiral piperidine derivatives. nih.govnih.gov

Mechanistic Investigations of Novel Transformations

Understanding the reaction mechanisms of novel transformations involving this compound is critical for optimizing reaction conditions and expanding their synthetic utility. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and kinetic isotope effect (KIE) measurements, alongside computational studies like Density Functional Theory (DFT). nih.govresearchgate.net

For instance, in copper-catalyzed intramolecular C-H amination reactions to form piperidines, KIE studies have been instrumental in demonstrating that the C-H bond cleavage is the turnover-limiting step of the catalytic cycle. nih.gov Similarly, for SNAr reactions, kinetic and DFT studies on the piperidinolysis of activated naphthyl ethers have elucidated the mechanism, confirming a two-step process where proton transfer is rate-determining. researchgate.net

Investigating a novel transformation of this compound would follow a similar path. For a hypothetical iron-catalyzed C-O coupling reaction at the aryl chloride, one could postulate a catalytic cycle. Kinetic experiments would be designed to determine the reaction order with respect to the substrate, the coupling partner, and the catalyst. DFT calculations could then be used to model the proposed intermediates and transition states, calculating their relative energies to map out the most plausible reaction pathway. Such studies provide deep insights into the electronic and steric factors that govern the reaction's outcome and can guide the development of more efficient and selective catalysts.

Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Chlorobenzyl Piperidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. nih.gov For 1-(2-Chlorobenzyl)piperidin-3-ol, a series of 1D and 2D NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's preferred conformation. The analysis of N-substituted piperidine (B6355638) derivatives often reveals complex spectra due to conformational dynamics. uq.edu.auresearchgate.net

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

To unambiguously assign the chemical shifts of the protons and carbons in this compound, a suite of 2D NMR experiments would be essential. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the piperidine ring, for instance, showing the correlation from the proton at C3 to its neighbors at C2 and C4. bldpharm.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. bldpharm.com It allows for the definitive assignment of each carbon atom in the piperidine ring and the benzyl (B1604629) group that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For example, the protons of the benzyl methylene (B1212753) bridge (CH₂) would show a correlation to the C1' and C2' carbons of the chlorophenyl ring and to the C2 and C6 carbons of the piperidine ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining stereochemistry and conformation. For instance, NOESY could show spatial proximity between the axial protons on the piperidine ring and could help define the orientation of the 2-chlorobenzyl group relative to the piperidine ring.

A hypothetical data table for NMR assignments is presented below, though the chemical shift values are placeholders and cannot be accurately reported without experimental data.

Table 1: Hypothetical ¹H and ¹³C NMR Assignments for this compound Note: This table is for illustrative purposes only. Actual chemical shifts are not available in the reviewed literature.

Position Hypothetical ¹³C Shift (ppm) Hypothetical ¹H Shift (ppm) Multiplicity
2 - - -
3 - - -
4 - - -
5 - - -
6 - - -
Benzyl CH₂ - - s
1' - - -
2' - - d
3' - - t
4' - - t
5' - - t
6' - - d

Determination of Coupling Constants for Conformational Insights

The magnitude of the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum provides detailed information about the dihedral angles between them, which in turn defines the conformation of the piperidine ring. For piperidine systems, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, which is characteristic of a chair conformation. Smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or diequatorial relationships. By analyzing the coupling patterns of the protons at C2, C3, and C4, one could confirm the expected chair conformation of the piperidine ring and determine whether the hydroxyl group at C3 prefers an axial or equatorial position.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive and precise picture of a molecule's structure in the solid state. It allows for the exact measurement of bond lengths, bond angles, and torsional angles. Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis. While data for this specific compound is unavailable, analysis of related structures provides a framework for what would be determined.

Determination of Crystal System and Space Group

The first step in crystal structure analysis is the determination of the unit cell parameters and the crystal's symmetry, which is defined by its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c). This fundamental crystallographic information dictates how the molecules are arranged in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound Note: This table is for illustrative purposes only. Experimental data is not available.

Parameter Value
Crystal system Not Determined
Space group Not Determined
a (Å) Not Determined
b (Å) Not Determined
c (Å) Not Determined
α (°) Not Determined
β (°) Not Determined
γ (°) Not Determined
Volume (ų) Not Determined
Z Not Determined

Elucidation of Piperidine Ring Conformation (e.g., Chair Conformation)

X-ray diffraction analysis would provide unambiguous proof of the piperidine ring's conformation in the solid state. For most substituted piperidines, a chair conformation is the most stable to minimize steric strain. The analysis would confirm this and precisely determine the positions of the substituents (the 2-chlorobenzyl group and the hydroxyl group) as either axial or equatorial. In similar structures, bulky N-substituents and other ring substituents typically occupy equatorial positions to minimize steric hindrance.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the conformational landscape of molecules. For this compound, these techniques provide a detailed "fingerprint" based on the characteristic vibrational modes of its constituent parts: the piperidine ring, the hydroxyl group, and the 2-chlorobenzyl substituent.

The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. nih.gov The orientation of the substituents (the 2-chlorobenzyl group on the nitrogen and the hydroxyl group on carbon-3) can be either axial or equatorial, leading to distinct vibrational signatures. The N-benzyl piperidine motif is a common structural feature in drug discovery, valued for its structural flexibility and three-dimensional nature. nih.gov

Analysis of the vibrational spectra allows for the precise assignment of absorption bands or scattered light to specific molecular motions, such as stretching, bending, and torsional modes. While a dedicated, published spectrum for this compound is not widely available, a comprehensive analysis can be constructed based on the known spectral data of highly analogous compounds, such as 1-Benzylpiperidin-3-ol, and general frequencies for relevant functional groups. nih.gov

The FT-IR spectrum is particularly sensitive to polar functional groups. The hydroxyl (-OH) group gives rise to a prominent, broad absorption band in the 3400-3200 cm⁻¹ region due to intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected in the 1100-1000 cm⁻¹ range. The tertiary amine C-N stretching vibrations can be observed in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching from the benzyl group appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below this value (typically 2950-2800 cm⁻¹). The C-Cl stretching vibration of the chlorobenzyl group is typically found in the 800-600 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, is highly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR. researchgate.net It is particularly useful for identifying the skeletal vibrations of the piperidine and aromatic rings. The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected to produce strong signals in the 1600-1450 cm⁻¹ region.

A combined analysis of FT-IR and Raman spectra, supported by theoretical calculations such as Density Functional Theory (DFT), can provide a detailed picture of the molecule's structure and conformation. nih.gov For instance, studies on similar piperidine derivatives have used quantum mechanical calculations to assign vibrational frequencies with high accuracy. researchgate.net

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Spectroscopic Technique Notes
O-H Stretch 3400 - 3200 (broad) FT-IR Characteristic broad peak due to hydrogen bonding.
Aromatic C-H Stretch 3100 - 3000 FT-IR, Raman Vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2950 - 2800 FT-IR, Raman Stretching of C-H bonds in the piperidine ring and benzyl CH₂.
Aromatic C=C Stretch 1610 - 1580, 1500 - 1450 FT-IR, Raman (strong) Skeletal vibrations of the substituted benzene ring.
CH₂ Scissoring 1470 - 1440 FT-IR Bending vibrations of the methylene groups in the piperidine ring.
C-N Stretch (Tertiary Amine) 1250 - 1020 FT-IR Stretching of the C-N bonds within the piperidine ring and to the benzyl group.
C-O Stretch (Secondary Alcohol) 1100 - 1000 FT-IR (strong) Characteristic vibration of the alcohol functional group.
Aromatic C-H Out-of-Plane Bend 900 - 675 FT-IR (strong) Bending vibrations related to the substitution pattern of the benzene ring.

This conformational fingerprint is crucial for quality control in synthesis and for understanding the molecule's interactions in a biological context.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

This compound possesses a stereocenter at the C-3 position of the piperidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of such chiral molecules. slideshare.net These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. googleapis.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. libretexts.org An ORD spectrum that crosses the zero-rotation axis within an absorption band is known as a Cotton effect. The sign of this Cotton effect (positive or negative) can be directly related to the stereochemistry of the molecule.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum shows positive or negative peaks, also known as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores.

For this compound, the relevant chromophores are the 2-chlorobenzyl group and the n → σ* transition associated with the non-bonding electrons of the nitrogen atom and the hydroxyl group. The benzene ring of the chlorobenzyl group absorbs in the ultraviolet region, and its interaction with the chiral center at C-3 will give rise to a distinct CD signal.

While specific CD/ORD data for this compound is not publicly documented, the absolute configuration can be predicted by applying established principles, such as the piperidine helicity rule. rsc.org This rule correlates the conformation of the piperidine ring and the position of substituents to the sign of the Cotton effect associated with the n → σ* transition of the nitrogen atom. For 3-hydroxypiperidines, the conformation of the six-membered ring and the relative orientation of the nitrogen lone pair and the C-O bond of the hydroxyl group dictate the chiroptical properties. rsc.org

Studies on conformationally rigid and flexible 3-hydroxypiperidines have demonstrated that CD measurements can reliably assign the absolute configuration. rsc.org For example, in (R)-1-methylpiperidin-3-ol, the preferred conformation leads to a predictable Cotton effect, allowing for unambiguous stereochemical assignment. Given that enantiomerically pure forms such as (3R)-1-(2-chlorobenzyl)piperidin-3-ol are commercially available, it is certain that its absolute configuration has been determined, likely using these chiroptical methods or X-ray crystallography of a chiral salt. chemicalbook.com

The determination of absolute configuration is paramount in pharmaceutical chemistry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.

Computational Chemistry and Theoretical Investigations of 1 2 Chlorobenzyl Piperidin 3 Ol

Density Functional Theory (DFT) Calculations

DFT has become a standard method in quantum chemistry for investigating the electronic structure of many-body systems. A theoretical study on 1-(2-Chlorobenzyl)piperidin-3-ol would typically involve the following analyses:

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

MD simulations would be employed to study the dynamic behavior of this compound over time. This method could reveal the accessible conformations of the molecule, the flexibility of the piperidine (B6355638) ring and its substituents, and the nature of its interactions with a solvent or a biological receptor on a nanosecond or microsecond timescale.

The detailed computational investigation of this compound, as outlined, requires specific data that is not present in the current scientific literature. Future research may provide the necessary calculations to enable a thorough analysis as described above.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling for piperidine derivatives, a class to which this compound belongs, is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models rely on molecular descriptors, which are numerical values that encode different structural and physicochemical properties of a molecule. While specific QSAR studies exclusively focused on this compound are not extensively detailed in the public domain, the methodologies applied to analogous piperidine-containing compounds provide a clear framework for how such an analysis would be conducted.

The development of robust QSAR models for piperidine derivatives often involves the calculation of a wide array of molecular descriptors. nih.govnih.gov These descriptors can be broadly categorized into several classes, including 2D and 3D descriptors. nih.gov For instance, studies on furan-pyrazole piperidine derivatives have utilized both 2D and 3D autocorrelation descriptors to build predictive models for their inhibitory activity against targets like the Akt1 kinase. nih.gov The selection of the most relevant descriptors is a critical step, often accomplished using techniques like genetic algorithms (GA) to establish a multiple linear regression (MLR) model. nih.govresearchgate.net

Descriptor TypeDescriptionRelevance in Piperidine QSAR Models
Topological DescriptorsNumerical values derived from the 2D graph representation of the molecule, describing connectivity, size, and shape.Used to predict toxicity and other biological activities in various piperidine derivatives. nih.gov
2D Autocorrelation DescriptorsEncode the distribution of physicochemical properties (e.g., atomic mass, polarizability) across the molecular structure.Successfully used in combination with 3D descriptors for modeling the anticancer activity of piperidines. nih.govresearchgate.net
3D Autocorrelation DescriptorsCalculated from the 3D molecular geometry, they describe how properties are distributed in three-dimensional space.Essential for capturing the steric and conformational features that influence ligand-receptor binding. nih.govresearchgate.net
Quantum Chemical DescriptorsProperties derived from quantum mechanical calculations, such as HOMO/LUMO energies and partial atomic charges.Provide insight into the electronic aspects of molecular interactions and reactivity. ucsb.edu
Constitutional DescriptorsSimple counts of atoms, bonds, rings, and molecular weight.Fundamental descriptors that provide a basic characterization of the molecule. ucsb.edu

Molecular Docking Studies (focused on binding modes and interactions with biological targets at a molecular level)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For piperidine derivatives, a significant body of research points to the sigma-1 receptor (σ1R) as a key biological target. nih.govrsc.orgacs.orgnih.gov The piperidine moiety is often a crucial structural element for achieving high affinity at this receptor. nih.govnih.gov Although docking studies specifically detailing this compound are scarce, analysis of structurally related piperidine ligands provides substantial insight into its likely binding mode within the σ1R binding pocket.

Computational studies on various piperidine-based ligands reveal that the protonated piperidine nitrogen forms a critical salt bridge interaction with the carboxylate side chain of glutamic acid residue 172 (Glu172) in the σ1R binding site. acs.orgnih.gov This electrostatic interaction is a primary anchor for many high-affinity ligands. The benzyl (B1604629) group, in this case, the 2-chlorobenzyl moiety, typically occupies a hydrophobic pocket within the receptor. The specific substitution pattern on the aromatic ring influences the precise orientation and interactions within this pocket. The 3-hydroxy group on the piperidine ring of this compound is also available to act as a hydrogen bond donor or acceptor, potentially forming additional stabilizing interactions with nearby amino acid residues, further enhancing binding affinity.

Molecular dynamic simulations often complement docking studies to assess the stability of the predicted binding pose and reveal the dynamics of the ligand-receptor complex. rsc.org These studies help to identify the crucial amino acid residues that maintain stable interactions with the ligand over time. rsc.org

Biological TargetKey Interacting ResidueType of InteractionPutative Role of Moiety in this compound
Sigma-1 Receptor (σ1R)Glu172Salt Bridge / Ionic InteractionThe protonated nitrogen of the piperidine ring forms a strong electrostatic bond. acs.orgnih.gov
Hydrophobic Pocket Residues (e.g., Tyrosine, Tryptophan)Hydrophobic Interactions / π-π StackingThe 2-chlorobenzyl group occupies a nonpolar region of the binding site.
Polar Residues (e.g., Serine, Asparagine)Hydrogen BondingThe hydroxyl group on the piperidine ring can act as a hydrogen bond donor or acceptor.

Cheminformatics Analysis of Related Chemical Space and Structural Analogues

Cheminformatics analysis involves the study of the chemical space surrounding a lead compound to understand structure-activity relationships and identify promising new analogues for synthesis and testing. The piperidine scaffold is a ubiquitous structural motif found in numerous approved drugs and natural products, making it a rich area for chemical exploration. ijnrd.orgwikipedia.orgnih.gov Analogues of this compound can be generated by modifying its three main structural components: the piperidine ring, the benzyl group, and the linker.

The chemical space around this compound includes a wide variety of derivatives. enamine.net For instance, analogues of the related serotonin (B10506) ligand 1-(3-chlorophenyl)piperazine (B195711) have been synthesized by replacing the piperazine (B1678402) with a piperidine core. researchgate.net Other modifications can include altering the substitution on the phenyl ring (e.g., changing the position or nature of the halogen), replacing the benzyl group with other aromatic or heterocyclic systems, or modifying the piperidine ring itself. Bridged piperidine analogues have been explored to conformationally constrain the ring system, which can sometimes lead to increased receptor affinity. nih.gov Furthermore, the hydroxyl group at the 3-position can be esterified, etherified, or replaced with other functional groups to probe its role in binding and to modify physicochemical properties. The exploration of this chemical space is crucial for optimizing potency, selectivity, and pharmacokinetic properties. enamine.net

Analogue Name / ClassStructural Modification from Parent CompoundPotential Impact
Positional Isomers (e.g., 1-(3-Chlorobenzyl) or 1-(4-Chlorobenzyl) derivatives)Alters the position of the chlorine atom on the benzyl ring.Modifies the fit and electronic interactions within the receptor's hydrophobic pocket.
(1-(3-Chlorophenyl)piperidin-4-yl)methanolMoves the hydroxyl group to a methylene (B1212753) substituent at the 4-position of the piperidine ring.Changes the orientation and distance of the hydrogen-bonding group.
N-substituted Piperidin-3-ol DerivativesReplaces the 2-chlorobenzyl group with other aryl or alkyl substituents.Explores different hydrophobic and electronic interactions with the target.
Bridged Piperidine AnaloguesIntroduces a bridge across the piperidine ring (e.g., nortropanes, isoquinuclidines). nih.govRestricts conformational flexibility, potentially locking the molecule in a bioactive conformation. nih.gov
Piperazine Analogues (e.g., 1-(2-Chlorobenzyl)piperazine)Replaces the piperidine ring with a piperazine ring.Alters basicity (pKa) and hydrogen bonding capacity, significantly impacting sigma receptor affinity. nih.govnih.gov

Mechanistic Insights into Biological Interactions of 1 2 Chlorobenzyl Piperidin 3 Ol and Its Analogues

Enzyme Inhibition Mechanisms and Kinetics

While comprehensive kinetic data for the direct enzyme inhibition by 1-(2-chlorobenzyl)piperidin-3-ol is not extensively documented in publicly available research, the broader class of benzylpiperidine derivatives has been shown to interact with several enzyme systems. The inhibitory activity of these compounds is highly dependent on their specific structural features.

For instance, certain pyridazinobenzylpiperidine derivatives have been identified as competitive and reversible inhibitors of monoamine oxidase B (MAO-B). nih.gov In these cases, the inhibitor competes with the natural substrate for binding to the active site of the enzyme. Kinetic studies of these analogues have determined specific inhibition constants (Kᵢ), quantifying their potency. nih.gov For example, a derivative with a 3-chloro substitution on the benzyl (B1604629) ring displayed competitive inhibition with a Kᵢ value of 0.155 µM for MAO-B. nih.gov

Additionally, other research has focused on N-benzylpiperidine derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. nih.gov These studies highlight the potential for the benzylpiperidine scaffold to be adapted to target specific enzyme active sites.

Characterization of Binding Sites and Interactions

The binding of piperidine-based inhibitors to enzymes is dictated by a combination of interactions within the enzyme's active or allosteric sites. Molecular docking studies on pyridazinobenzylpiperidine derivatives inhibiting MAO-B have suggested that interactions such as pi-pi stacking with aromatic residues, like Tyr398 and Tyr326, are crucial for stabilizing the inhibitor within the binding site. nih.gov The specific substitution patterns on the benzyl ring significantly influence the potency and selectivity of these interactions.

Inhibition of Specific Enzyme Classes (e.g., Phosphodiesterases)

There is limited specific information on the inhibition of phosphodiesterases by this compound. Phosphodiesterases are a broad class of enzymes that regulate intracellular signaling pathways, and their inhibition can lead to various physiological effects. nih.govclevelandclinic.org

However, a closely related analogue, 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride , has been identified as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDHK). semanticscholar.org PDHK is a key enzyme in cellular metabolism that regulates the activity of the pyruvate dehydrogenase complex. nih.govuliege.be Inhibition of PDHK can shift metabolism towards glucose oxidation and is a therapeutic strategy being explored for metabolic disorders and cancer. nih.govsemanticscholar.org While the precise kinetics of this inhibition are not detailed, this finding suggests that benzylpiperidine structures can be targeted towards kinase enzymes.

Receptor Binding Profiles and Molecular Recognition

The interaction of this compound and its analogues with central nervous system (CNS) receptors is more extensively characterized, particularly concerning histamine (B1213489) H₃ and sigma-1 receptors. wikipedia.orgresearchgate.net

The piperidine (B6355638) moiety is a critical structural feature for dual activity at both histamine H₃ (H₃R) and sigma-1 (σ₁) receptors. wikipedia.orgresearchgate.net Studies comparing piperidine-containing compounds with their piperazine (B1678402) analogues have revealed that the piperidine ring is often essential for high-affinity sigma-1 receptor binding. wikipedia.org

Ligand-Receptor Salt Bridge Interactions

A key molecular interaction for the binding of piperidine derivatives to the sigma-1 receptor is the formation of a salt bridge. wikipedia.orgnih.govnih.gov The protonated nitrogen atom of the piperidine ring forms a strong ionic bond with the negatively charged carboxylate group of the amino acid residue Glutamate 172 (Glu172) within the sigma-1 receptor's binding pocket. wikipedia.orgnih.govnih.gov This interaction is considered a primary anchor for these ligands. nih.gov Further stabilization is achieved through an electrostatic interaction with another acidic residue, Aspartate 126 (Asp126). wikipedia.orgnih.govnih.gov These polar interactions, supplemented by hydrophobic interactions with other residues, are fundamental to the high-affinity binding of these ligands. nih.gov

Affinity Determinations at Central Nervous System Receptors (e.g., Histamine H3, Sigma-1)

Radioligand binding assays have been employed to determine the affinity of this compound analogues for various CNS receptors. These studies have shown that many compounds in this class exhibit high affinity, with Kᵢ values often in the nanomolar range, for both histamine H₃ and sigma-1 receptors. wikipedia.orgresearchgate.net The sigma-1 receptor is a unique ligand-regulated chaperone protein involved in various cellular functions, while the histamine H₃ receptor is a G protein-coupled receptor that modulates neurotransmission. wikipedia.orgresearchgate.net The dual affinity of these compounds makes them of interest for investigating complex neurological pathways.

Table 1: Receptor Binding Affinities of Selected Piperidine Analogues This table is interactive. You can sort the data by clicking on the column headers.

Compound Receptor Target Affinity (Kᵢ, nM)
Analogue 1 Histamine H₃ 7.70
Analogue 1 Sigma-1 (σ₁) 3.64
Analogue 2 Histamine H₃ 6.2
Analogue 2 Sigma-1 (σ₁) 4.41
Analogue 2 Sigma-2 (σ₂) 67.9
Analogue 3 Sigma-1 (σ₁) 3.2
Haloperidol (Reference) Sigma-1 (σ₁) 2.5

Data sourced from studies on piperidine analogues. wikipedia.orgresearchgate.netwikipedia.org

Allosteric Modulation Mechanisms

Allosteric modulation represents a mechanism where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.gov While there is no direct evidence showing that this compound acts as an allosteric modulator, this mechanism is relevant for the sigma-1 receptor.

Phenytoin (B1677684) is a known positive allosteric modulator (PAM) of the sigma-1 receptor. nih.gov It can potentiate the binding of orthosteric sigma-1 receptor agonists. nih.gov Such allosteric modulators can be used as tools to characterize the functional activity of new ligands as either agonists or antagonists. nih.gov For example, a functional assay using phenytoin can help determine if a new piperidine-based ligand activates or blocks the sigma-1 receptor. nih.gov Separately, other piperidine-containing molecules, such as 1-Piperidine Propionic Acid, have been shown to act as allosteric inhibitors for other receptors like the Protease Activated Receptor-2 (PAR2), demonstrating the capability of the piperidine scaffold to engage in allosteric interactions. nih.gov

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For this compound and its analogues, SAR analysis dissects the contribution of each structural feature to receptor binding and selectivity.

The N-benzyl group is a common feature in ligands targeting central nervous system receptors. The nature and position of substituents on this aromatic ring can drastically alter binding affinity and selectivity. The presence of a halogen, such as chlorine, on the benzyl ring is known to influence the electronic and steric properties of the molecule, which in turn affects its interaction with protein targets.

In studies of related piperidine and piperazine derivatives targeting sigma (σ) receptors, halogen substitution on the benzyl moiety has been shown to be a key determinant of affinity. For instance, in a series of 4,4-disubstituted piperidines, a benzylsulfonyl group with an iodine atom at the meta-position (3-iodo) of the benzyl ring resulted in a compound with very high affinity for the σ₁ receptor (Kᵢ = 0.96 nM) and a 96-fold selectivity over the σ₂ subtype. nih.gov While this involves a different linker (sulfonyl) and substitution pattern, it highlights the significant impact of halogen placement on the benzyl ring.

The position of the chlorine atom (ortho, meta, or para) is critical. Research on benzoylpiperidine derivatives has shown that a para-fluoro substitution is crucial for anchoring ligands to the 5-HT₂ₐ receptor. nih.gov For N-benzylpiperazine derivatives, moving a substituent from the para to the meta position on the distal phenyl ring could enhance affinity for monoamine-glycerol (MAGL) inhibitors. This suggests that the ortho-chloro position in this compound likely plays a specific role in orienting the molecule within a binding pocket, potentially through steric hindrance or by influencing the conformational freedom of the benzyl group relative to the piperidine ring.

Table 1: Influence of Benzyl Ring Substitution on Receptor Binding Affinity (Kᵢ in nM) for Analogous Piperidine/Piperazine Scaffolds

Compound StructureSubstitution on Benzyl MoietyTarget ReceptorBinding Affinity (Kᵢ, nM)Reference
Benzylpiperazine Derivative4-Methoxyσ₁ Receptor1.6 nih.gov
Benzylpiperazine Derivative (Lead Compound)Unsubstitutedσ₁ Receptor11.2 nih.gov
4-Benzoylpiperidine Derivative4-Fluoro (on benzoyl)5-HT₂ₐ ReceptorpKi = 8.04 nih.gov
1-(benzylsulfonyl)piperidine Derivative3-Iodoσ₁ Receptor0.96 nih.gov

The piperidine ring is a prevalent structural motif in numerous pharmaceuticals due to its ability to adopt well-defined low-energy conformations, typically a chair form. nih.gov This conformational rigidity is crucial for presenting the substituents in a precise spatial orientation for optimal interaction with a biological target. The piperidine moiety itself can be a critical constitutional component for biological activity, as seen in studies of piperine (B192125) analogues where the absence of the piperidine ring leads to a loss of activity against certain enzymes. nih.gov

The substitution pattern on the piperidine ring is equally vital. For example, in the development of monoamine oxidase (MAO) inhibitors, para-substitution on the piperidine ring was found to be preferable to meta-substitution. nih.gov In other contexts, introducing unsaturation into the piperidine ring to form a tetrahydropyridine (B1245486) has been shown to increase potency tenfold in a series of anti-trypanosomal agents. dndi.org The 3-hydroxy substitution pattern in this compound places a key functional group on the ring, and its axial or equatorial position in the dominant chair conformation will profoundly affect molecular recognition. acs.org

The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, capable of forming highly directional interactions that can contribute significantly to binding affinity. acs.org However, its contribution is highly dependent on its environment; a hydroxyl group that cannot form favorable interactions within a binding site can incur a substantial desolvation penalty, thereby reducing affinity. acs.org

Interaction with Biological Macromolecules (e.g., Proteins, Lipids)

Based on the activities of its structural analogues, this compound has the potential to interact with a range of biological macromolecules, most notably proteins such as receptors and enzymes in the central nervous system.

N-benzylpiperidine scaffolds are well-represented among ligands for sigma receptors (σ₁ and σ₂). nih.govrsc.orgnih.gov These receptors are chaperone proteins located at the endoplasmic reticulum. The interaction of piperidine-based ligands with σ₁R often involves a π–cation interaction between the protonated piperidine nitrogen and an aromatic amino acid residue, such as Phenylalanine 107 (Phe107). rsc.orgnih.gov Hydrophobic contacts with residues like Tryptophan 89 (Trp89), Leucine 95 (Leu95), and Valine 162 (Val162) are also common, with the benzyl group fitting into a hydrophobic pocket. rsc.orgnih.gov The 3-hydroxyl group could form a critical hydrogen bond with residues like Tyrosine 103 (Tyr103).

Analogues are also known to bind to monoamine transporters (DAT, SERT, NET), which are responsible for the reuptake of neurotransmitters. researchgate.net The binding here is also dictated by hydrophobic and hydrogen bonding interactions within the transporter's binding site. Furthermore, related structures have been shown to inhibit cholinesterases (AChE and BuChE), enzymes critical for breaking down the neurotransmitter acetylcholine (B1216132). scielo.br

Elucidation of Molecular Mechanisms of Action in Biological Systems (non-clinical)

The molecular mechanism of a compound is a direct consequence of its interaction with biological macromolecules. For this compound and its analogues, several non-clinical mechanisms can be postulated based on established activities of related compounds.

Receptor Modulation: A primary mechanism is the modulation of receptor function. N-benzylpiperidine derivatives have been identified as antagonists of the α7 nicotinic acetylcholine receptor (nAChR), acting as noncompetitive, negative allosteric modulators. nih.gov Depending on the specific interactions within the binding site, analogues can also act as agonists, as demonstrated by a potent piperidine-based σ₁R ligand that was identified as an agonist in a functional assay. nih.gov

Enzyme Inhibition: Inhibition of enzyme activity is another key mechanism. Piperidine derivatives are known to act as inhibitors of MAO, which catalyzes the oxidative deamination of monoamine neurotransmitters. nih.gov The inhibition can be reversible and selective for one isoform (MAO-A or MAO-B) over the other. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is another reported mechanism for this class of compounds. scielo.br

Modulation of Signaling Pathways: By interacting with receptors or enzymes, these compounds can influence intracellular signaling pathways. For instance, modulation of σ₁ receptors can affect calcium signaling and interact with various ion channels and other proteins. rsc.org Other reports suggest that piperidine derivatives can influence pathways involved in inflammation and cell proliferation. ijnrd.org

The specific molecular mechanism of this compound would depend on its binding affinity and selectivity profile across these potential targets, which is governed by the precise interplay of its chlorobenzyl, piperidine, and hydroxyl functionalities.

Applications of 1 2 Chlorobenzyl Piperidin 3 Ol As a Synthetic Building Block and Research Scaffold

Precursor for the Synthesis of Complex Heterocyclic Systems

The 1-(2-Chlorobenzyl)piperidin-3-ol molecule is an adept starting material for constructing more elaborate heterocyclic frameworks. The piperidine (B6355638) ring is a prevalent motif in many biologically active compounds, and this compound provides a direct entry to a variety of derivatives. bath.ac.ukevitachem.com The functional groups present—the hydroxyl and the tertiary amine—serve as handles for further chemical modifications.

Researchers can leverage these functional groups for various transformations:

Oxidation and Functionalization: The secondary alcohol on the piperidine ring can be oxidized to the corresponding ketone, 1-(2-chlorobenzyl)piperidin-3-one. This ketone then becomes a key intermediate for a host of subsequent reactions, such as the introduction of new substituents at the C-2 or C-4 positions.

Ring-Closing and Expansion Reactions: The hydroxyl group can be converted into a good leaving group, which can then participate in intramolecular reactions. For example, under specific conditions, it could facilitate ring expansion or the formation of fused bicyclic systems via an aziridinium (B1262131) intermediate. thieme-connect.com

Derivatization: The hydroxyl group can be readily converted into ethers or esters, allowing for the attachment of other molecular fragments to explore structure-activity relationships.

A hypothetical reaction pathway illustrating its use as a precursor is detailed in the table below.

Reaction Step Reagents & Conditions Intermediate/Product Purpose
Oxidation Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂1-(2-Chlorobenzyl)piperidin-3-oneCreates a reactive ketone for further functionalization.
Alkylation LDA, THF; then R-X2-Alkyl-1-(2-chlorobenzyl)piperidin-3-oneIntroduces a substituent adjacent to the carbonyl.
Condensation Hydrazine hydrate, EthanolFused pyrazole-piperidine systemForms a new heterocyclic ring fused to the piperidine core.

Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While specific documented use of this compound as a chiral auxiliary is not prevalent in literature, its structural class, chiral piperidin-3-ols, has shown utility in this area.

The core principle relies on the chiral center at the C-3 position of the piperidine ring. When used in its enantiomerically pure form, (R)- or (S)-1-(2-chlorobenzyl)piperidin-3-ol can direct the stereoselective formation of new chiral centers. For instance, it could be reacted with a prochiral molecule to form a diastereomeric intermediate. The steric bulk of the auxiliary would then shield one face of the reactive center, forcing an incoming reagent to attack from the less hindered side, leading to a high diastereomeric excess. After the reaction, the auxiliary can be cleaved and potentially recycled.

The potential of related piperidin-3-ol auxiliaries has been demonstrated in the synthesis of α-hydroxy aldehydes, showcasing the viability of this scaffold in stereodirected transformations.

Ligand Design in Organometallic Catalysis Research

The development of novel ligands is crucial for advancing organometallic catalysis. This compound possesses key features that make it an attractive candidate for ligand design. The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group can act as donor atoms, chelating to a metal center.

The potential applications in ligand design include:

Bidentate Ligands: The nitrogen and oxygen atoms can coordinate to a single metal center, forming a stable five-membered ring chelate. This bidentate coordination can influence the geometry and electronic properties of the metal catalyst, thereby affecting its activity and selectivity.

Hemilabile Ligands: The N,O-coordination might be hemilabile, where one of the donor atoms (likely the oxygen) can reversibly dissociate from the metal center. This property is highly desirable in catalysis as it can open up a coordination site for substrate binding during the catalytic cycle.

Modular Ligand Synthesis: The 2-chlorobenzyl group can be modified. For example, the chlorine atom can be replaced with other functional groups, such as phosphines, which are excellent donors for many transition metals used in catalysis (e.g., Palladium, Rhodium, Iridium). This modularity allows for the systematic tuning of the ligand's steric and electronic properties.

Scaffold for Combinatorial Chemistry Library Generation for Target-Based Research

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity against a specific target. The piperidine ring is a well-established and privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs. evitachem.com

This compound is an excellent scaffold for generating such libraries for several reasons:

Multiple Points of Diversification: The molecule offers at least two obvious points for modification. The hydroxyl group can be reacted with a diverse set of carboxylic acids or alkyl halides to create a library of esters or ethers. The aromatic ring can undergo further substitution reactions.

Three-Dimensional Structure: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional framework, which is often advantageous for achieving specific and high-affinity interactions with biological targets compared to flat aromatic scaffolds.

The table below outlines a strategy for library generation from this scaffold.

Scaffold Diversification Point 1 (R1) Reagents for R1 Diversification Point 2 (R2) Reagents for R2
1-(2-Chlorobenzyl) piperidin-3-olAcylation of the hydroxyl groupLibrary of diverse carboxylic acidsModification of the aromatic ringSuzuki or Buchwald-Hartwig coupling reagents

This approach allows for the creation of thousands of unique compounds from a single core structure, increasing the efficiency of discovering new lead molecules for drug development.

Role in Fragment-Based Drug Discovery Research (focused on lead identification)

Fragment-Based Drug Discovery (FBDD) is a modern approach to lead identification that starts with screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like lead compounds.

This compound, with a molecular weight of approximately 225.71 g/mol , fits well within the typical fragment space (molecular weight < 300 Da). The N-benzyl piperidine motif itself is recognized as a significant structural unit in drug discovery, known to participate in beneficial interactions with protein targets.

In an FBDD campaign, this compound could be identified as an initial hit through biophysical screening methods like X-ray crystallography or Surface Plasmon Resonance (SPR). Once its binding mode is understood, medicinal chemists can employ several strategies for lead optimization:

Fragment Growing: Adding functional groups to the fragment to pick up additional interactions with the target protein. For example, extending a substituent from the hydroxyl group or the aromatic ring.

Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a much higher-affinity molecule.

This approach is often more efficient than traditional high-throughput screening because it explores chemical space more effectively and provides a clearer path for rational drug design.

Emerging Research Areas and Future Perspectives for 1 2 Chlorobenzyl Piperidin 3 Ol Studies

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical research. For 1-(2-Chlorobenzyl)piperidin-3-ol, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste. Key areas of exploration could include:

Catalytic Asymmetric Synthesis: Developing methods to produce specific stereoisomers of this compound, as different enantiomers and diastereomers often exhibit distinct biological activities and metabolic profiles.

Flow Chemistry: Utilizing continuous flow reactors can offer improved safety, scalability, and efficiency for the synthesis of piperidine (B6355638) derivatives.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could lead to highly selective and sustainable processes.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of N-benzylpiperidine derivatives.

Development of Advanced Analytical Methodologies for Detection and Characterization

Robust analytical methods are crucial for the purity determination, characterization, and metabolic profiling of this compound. Future advancements are anticipated in the following areas:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Development of new stationary phases and mobile phase compositions to achieve high-resolution separation of this compound from its impurities and potential metabolites.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) will be instrumental in elucidating the structure of metabolites and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), will be essential for unambiguous structure elucidation and stereochemical assignment.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can be leveraged for:

Predictive Modeling: AI algorithms can be trained on existing data for similar compounds to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its derivatives.

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with optimized properties for specific biological targets.

Reaction Optimization: Machine learning can be used to predict optimal reaction conditions, leading to improved yields and reduced experimental costs.

Targeted Derivatization for the Development of Molecular Probes

Molecular probes are invaluable tools for studying biological processes. The scaffold of this compound can be systematically modified to create such probes:

Fluorescent Labeling: Attaching a fluorophore to the molecule would enable its visualization within cells and tissues, providing insights into its subcellular localization and trafficking.

Biotinylation: The introduction of a biotin (B1667282) tag would facilitate the identification of its protein binding partners through techniques like affinity purification and mass spectrometry.

Photoaffinity Labeling: Incorporating a photoreactive group would allow for the covalent labeling of its biological targets upon photoirradiation, aiding in target identification and validation.

Identification of New Biological Target Classes

The piperidine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives showing activity against a wide array of biological targets. While the specific targets of this compound are not yet well-defined, future research could explore its potential interaction with:

G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs, which are involved in a vast range of physiological processes.

Ion Channels: The modulation of ion channels is another common mechanism of action for piperidine derivatives.

Enzymes: Screening against various enzyme families, such as kinases and proteases, could reveal novel inhibitory activities.

Transporters: The compound could potentially interact with neurotransmitter or other solute transporters in the central nervous system and peripheral tissues.

Addressing Outstanding Challenges and Defining Future Research Directions

The primary challenge in the study of this compound is the current lack of dedicated research. Future efforts should be directed towards:

Systematic Biological Screening: A comprehensive screening of the compound against a wide panel of biological targets is necessary to uncover its pharmacological profile.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will be crucial to understand how structural modifications impact biological activity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: In vivo studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its efficacy and safety profile.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Chlorobenzyl)piperidin-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between a piperidin-3-ol derivative and 2-chlorobenzyl chloride/bromide. Key steps include:

  • Alkylation : Reacting piperidin-3-ol with 2-chlorobenzyl halide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) to promote deprotonation and nucleophilic attack .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Yield Optimization : Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hrs) improve conversion but may increase side products like over-alkylated species. Monitoring via TLC or HPLC is critical .

Data Note : Yields range from 45–70% depending on solvent choice and base strength. Steric hindrance from the 2-chloro substituent slows reaction kinetics compared to para-substituted analogs .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include the hydroxyl proton (δ 2.5–3.0 ppm, broad singlet), benzylic CH₂ (δ 3.7–4.1 ppm), and aromatic protons (δ 7.2–7.4 ppm, multiplet).
    • ¹³C NMR : The piperidine C3-OH carbon appears at δ 65–70 ppm, while the chlorinated aromatic carbons resonate at δ 125–135 ppm .
  • X-ray Crystallography : Resolves stereochemistry and confirms the equatorial position of the hydroxyl group in the piperidine ring (bond angles: 109.5° for C3-O-H) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 241.1 (calculated: 241.08) .

Validation : Cross-referencing NMR with crystallographic data minimizes misassignment risks, especially for chiral centers .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Solid State : Stable at –20°C in inert atmospheres (argon) for >12 months. Degradation (<5%) occurs via oxidation of the hydroxyl group to a ketone under humid conditions .
  • Solution State : In DMSO or methanol, stability decreases after 48 hrs at 25°C (10–15% degradation). Acidic/basic conditions accelerate hydrolysis of the benzyl-piperidine bond .
  • Mitigation : Lyophilization and storage with desiccants (silica gel) preserve integrity. Avoid UV light exposure to prevent photolytic cleavage .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering or hydrogen bonding):

  • Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) can detect conformational exchange. For example, coalescence of diastereotopic protons near 240 K indicates rapid ring inversion .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and match experimental J-coupling constants to validate assignments .
  • Crystallographic Refinement : Hydrogen-bonding networks (e.g., O-H⋯N interactions) observed in X-ray structures explain anomalous NOE effects in NMR .

Case Study : A 0.2 ppm deviation in predicted vs. observed hydroxyl proton shifts was traced to solvent polarity effects in DMSO-d₆ .

Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the piperidine C2/C4 positions or modify the benzyl group (e.g., 3-Cl vs. 4-Cl) to assess steric/electronic effects .
  • Biological Assays : Test analogs against target receptors (e.g., σ1 or 5-HT receptors) using radioligand binding assays (IC₅₀ values) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions, such as hydrogen bonding between the hydroxyl group and Asp126 in the σ1 receptor .

Data Contradiction : A 3-methyl analog showed reduced affinity despite predicted improved lipophilicity, attributed to unfavorable torsional strain in the piperidine ring .

Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) of this compound be addressed?

Methodological Answer:

  • Prodrug Design : Acetylation of the hydroxyl group improves membrane permeability. Enzymatic cleavage in plasma regenerates the active form .
  • Formulation : Nanoemulsions (e.g., Labrafil®) enhance solubility. Pharmacokinetic studies in rodents show a 3-fold increase in AUC₀–24h compared to free compound .
  • Metabolic Stability : Cytochrome P450 inhibition assays (CYP3A4/2D6) guide structural modifications to reduce first-pass metabolism .

Validation : LC-MS/MS quantitation in plasma confirms a t₁/₂ of 2.3 hrs in mice, with brain-to-plasma ratios of 0.8 .

Advanced: What computational methods are best suited for predicting the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predicts Phase I metabolism (hydroxylation at C4 or N-dealkylation) and Phase II glucuronidation sites .
    • MetaSite : Identifies CYP450-mediated oxidation hotspots (e.g., benzylic carbon) with 85% accuracy against experimental data .
  • Validation : Isotope-labeled studies (¹⁴C-tracing) confirm major metabolites detected via HR-MS, such as the hydroxylated derivative (m/z 257.1) .

Advanced: How can crystallographic data resolve discrepancies in stereochemical assignments of synthetic intermediates?

Methodological Answer:

  • Heavy Atom Positioning : Anomalous dispersion effects (Cu-Kα radiation) distinguish enantiomers via Flack parameter refinement (e.g., x = 0.03(2) confirms absolute configuration) .
  • Hydrogen Bonding : O-H⋯Cl interactions stabilize specific conformers, as seen in the 1.98 Å H-bond between the hydroxyl and chlorobenzyl group .
  • Torsional Angles : C3-C2-N-C7 angles <10° indicate minimal steric strain, aligning with DFT-optimized geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.